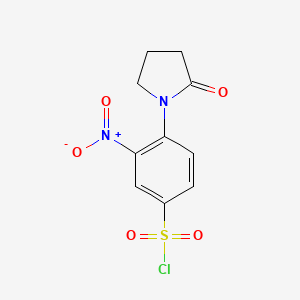

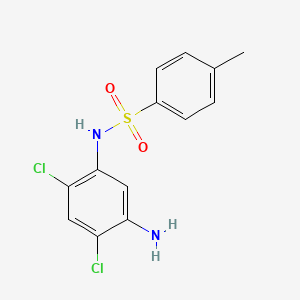

3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride

Overview

Description

The compound "3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride" is a derivative of benzenesulfonic acid chloride with a nitro group and a 2-oxopyrrolidinyl substituent. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar sulfonamide and nitrobenzene derivatives, which can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds involves the interaction of benzenesulfonic acid chloride derivatives with various nucleophiles. For instance, a quantum-chemical study has shown that reactions of 3-nitrobenzenesulfonic acid chloride with benzoic and benzenesulfonic acids amides proceed via a bimolecular concerted mechanism of nucleophilic substitution SN2, forming a single transition state along the reaction pathway . This suggests that the synthesis of "this compound" could similarly involve nucleophilic attack on the sulfonyl chloride group by an appropriate amide nucleophile.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amide or similar nitrogen-containing group. In the case of the compound , the 2-oxopyrrolidinyl group would be expected to influence the overall molecular geometry and electronic distribution. The quantum-chemical study mentioned earlier provides insights into the geometric structure of reaction centers in transition states, which are intermediate between trigonal bipyramid and tetragonal pyramid due to changes in the angle of nucleophilic attack . This information can be used to infer the likely geometry of "this compound".

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is influenced by the presence of the nitro group and the nature of the substituents. The study of benzamide and benzenesulfonamide reactions with 3-nitrobenzenesulfonic acid chloride indicates that the reactions proceed with different transition states depending on the substituents, which affects the reaction rates . This implies that "this compound" would also exhibit specific reactivity patterns based on its unique structure.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of "this compound", they do offer insights into related compounds. For example, the spectroscopic investigation of Co(II) and Ni(II) complexes with benzenesulfonamide ligands reveals the use of various spectroscopic techniques to deduce structural features . These techniques could be applied to the compound to determine its physical properties, such as solubility, melting point, and stability. Additionally, the hydrogen-bonded framework structures observed in related nitrobenzene derivatives suggest that "this compound" may also form specific intermolecular interactions .

Scientific Research Applications

Synthesis and Chemical Space Exploration

3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride is a versatile compound utilized in solid-phase synthesis. Researchers have explored its utility in creating polymer-supported benzenesulfonamides, serving as key intermediates in various chemical transformations, including the generation of privileged scaffolds through unusual rearrangements. This application is significant in the chemical space exploration, contributing to the development of novel compounds with potential therapeutic or material science applications (Fülöpová & Soural, 2015).

Coordination Polymers

The compound has been instrumental in the synthesis of coordination polymers, as demonstrated in the formation of a 2D cobalt(II) complex. This synthesis showcases the compound's role in structuring metal-organic frameworks (MOFs), which are of interest for their potential applications in gas storage, separation technologies, and catalysis (Ma, Guo, & Qin, 2014).

Catalytic Systems and Drug Synthesis

In another research avenue, the compound has been used in catalytic systems for synthesizing indazole derivatives. This highlights its role in medicinal chemistry, where such derivatives are sought after for their potential pharmacological properties (Kouakou et al., 2015).

Material Science and Polymer Chemistry

Furthermore, the compound contributes to material science through the synthesis of poly(amide-ester)s, incorporating it into polymers to enhance thermal stability and solubility. This application underlines its importance in developing new materials with advanced properties for various industrial applications (Mehdipour‐Ataei et al., 2009).

Antibacterial Agents

Research into N-substituted derivatives of specific sulfonamide compounds, utilizing similar chemical frameworks, has demonstrated the compound's relevance in the synthesis of antibacterial agents. This indicates its potential in contributing to the development of new antibiotics or antibacterial materials (Khalid et al., 2016).

Mechanism of Action

Target of Action

The primary target of 3-Nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2

Biochemical Pathways

The biochemical pathways affected by this compound are not fully known. Carbonic Anhydrase 2 plays a role in various physiological processes, including pH regulation and CO2 transport. Therefore, the compound’s interaction with this enzyme could potentially affect these processes .

Result of Action

Given its target, it may influence processes regulated by Carbonic Anhydrase 2 .

properties

IUPAC Name |

3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O5S/c11-19(17,18)7-3-4-8(9(6-7)13(15)16)12-5-1-2-10(12)14/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVWEOHSVNSRHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide](/img/structure/B3023187.png)

![N-benzyl-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3023189.png)

![N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine](/img/structure/B3023191.png)

![N,N-diethyl-N'-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]ethane-1,2-diamine](/img/structure/B3023195.png)